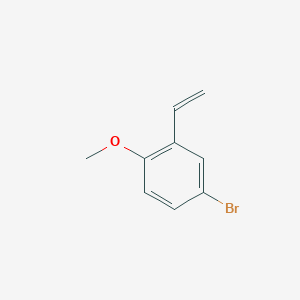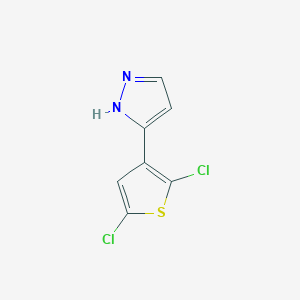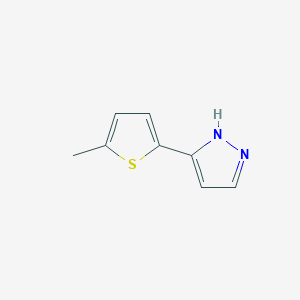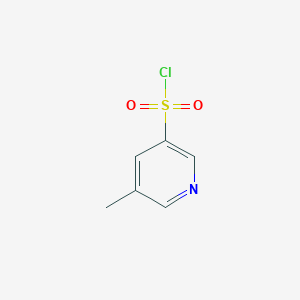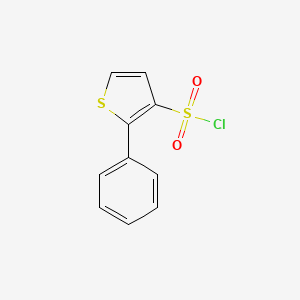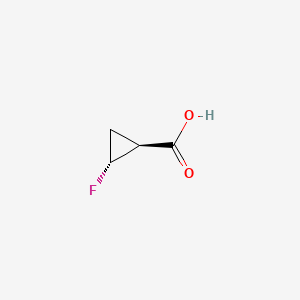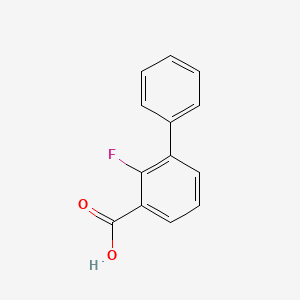
2-Fluoro-biphenyl-3-carboxylic acid
Vue d'ensemble
Description
“2-Fluoro-biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C13H9FO2 . It belongs to the class of organic compounds known as aromatic anilides .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling reactions . A general method of selecting optimum sites on pro-drug molecules for fluorination has been developed, which can improve metabolic stability .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a biphenyl group with a carboxylic acid at the 3-position and a fluorine atom at the 2-position .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon-carbon bonds, which could be relevant to the chemical reactions of "this compound" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.21 , a density of 1.3±0.1 g/cm3, a boiling point of 375.6±30.0 °C at 760 mmHg, and a flash point of 181.0±24.6 °C .
Applications De Recherche Scientifique
Regioselective Metalation of Biphenyl Carboxylic Acids :
- Unprotected biphenyl carboxylic acids, including 2-Fluoro-biphenyl-3-carboxylic acid, can be metalated with sec-butyllithium and subjected to site-selective electrophilic substitution. This process is useful in synthesizing fluorenone skeletons and other compounds (Tilly et al., 2006).
Chemical-Microbial Method for Fluorinated Pharmaceuticals :
- A method involving microbial transformation of biphenyl derivatives and subsequent fluorination at pre-determined sites was demonstrated. This method could potentially enhance metabolic stability in drug development (Bright et al., 2013).
Preparation of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters :
- Ethyl phenylsulfinyl fluoroacetate can be used to prepare α-fluoro-α,β-unsaturated ethyl carboxylates, a class of compounds important for fluorine-containing biologically active substances (Allmendinger, 1991).
Directed Remote-Metalation and Fluorenone Derivatives :
- The mechanism of metalation of biphenyl carboxylic acid, including 2-Fluoro derivatives, involves creating stable metallo-dialkoxide compounds useful in synthesizing fluorenones (Tilly et al., 2005).
Chiral Recognition in Molecular and Macromolecular Liquid Crystals :
- Studies on the chiral recognition properties of diastereomers of 2-Fluoro-biphenyl-4-carboxylate derivatives, including their polymer forms, revealed their potential in liquid crystal applications (Percec et al., 1994).
Organotin Derivatives and Biological Applications :
- Organotin derivatives of 2-(2-Fluoro-4-biphenyl)propanoic acid, a non-steroidal anti-inflammatory drug, have been prepared and studied for their structural and biological importance, particularly in antitumor and anticancer activities (Mahmood et al., 2003).
Metal-Free Synthesis of Anthranilic Acid Derivatives :
- A method was developed for the synthesis of fluorescent o-aminobenzoates and a 2'-amino-[1,1'-biphenyl]-2-carboxylic acid using carbodiimides. This method could be useful in the preparation of 2-fluoroaromatic acids or esters (Culf et al., 2015).
Anaerobic Transformation of Biphenyl to Benzoate :
- Studies on the anaerobic transformation of biphenyl to benzoate showed the conversion of fluorobenzoates from fluorophenols, indicating the introduction of carboxyl groups. This process is relevant in understanding the environmental degradation of aromatic hydrocarbons (Genthner et al., 1989).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds like brequinar have been found to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Biochemical Pathways
If it targets dihydroorotate dehydrogenase like brequinar, it could potentially disrupt the de novo pyrimidine synthesis pathway . This would result in a decrease in the production of pyrimidines, affecting DNA and RNA synthesis and, consequently, cell proliferation.
Analyse Biochimique
Biochemical Properties
2-Fluoro-biphenyl-3-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as nucleic acids and proteins. The nature of these interactions is primarily through covalent bonding, leading to potential modifications in the structure and function of the target biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are key regulators of signal transduction. This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of their substrates. This compound can also induce changes in gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body. The interaction with cytochrome P450 enzymes and the subsequent formation of metabolites can affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments and access to different sets of biomolecules .
Propriétés
IUPAC Name |
2-fluoro-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHZFYDIPYOCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



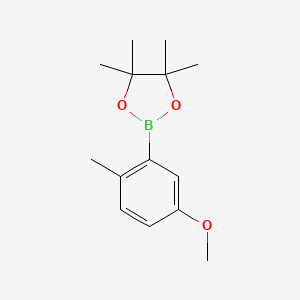
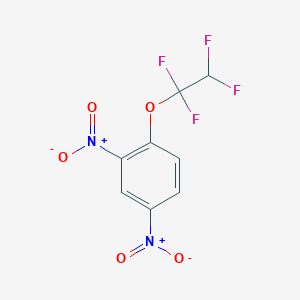
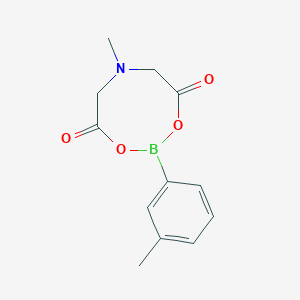
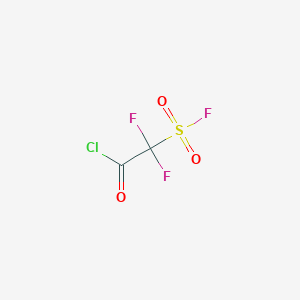

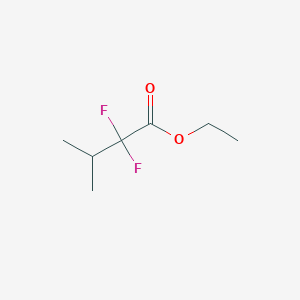
![tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate](/img/structure/B3040167.png)
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)
